molecular formula C7H6N2O3 B3361957 6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-42-4

6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde

Cat. No.: B3361957
CAS No.: 943026-42-4
M. Wt: 166.13 g/mol
InChI Key: CAZNYHXZJYLYJA-UHFFFAOYSA-N
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Description

6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is a chemical compound with the CAS Number: 943026-42-4 . It has a molecular weight of 166.14 .


Molecular Structure Analysis

The linear formula of 6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is C7H6N2O3 . The InChI code and key are not explicitly provided in the available resources.


Physical and Chemical Properties Analysis

6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is stored at temperatures between 2-8°C . The physical form and other specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis Routes and Modifications

  • Synthesis Routes

    The synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which includes compounds similar to 6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde, has been developed through various high-yielding routes. These methods have produced gram quantities of each aldehyde, demonstrating efficiency and scalability in chemical synthesis (Brooks et al., 2010).

  • Chemical Reactions and Derivatives

    The compound 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbaldehyde undergoes condensation with aliphatic primary amines, leading to the formation of various 2,6,9-triazabicyclo[3.3.1]nonane derivatives. This process illustrates the compound's reactivity and potential for creating novel chemical structures (Quintela et al., 1998).

Novel Synthesis and Applications

  • Catalyst-Free Synthesis: An efficient synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines and 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines has been achieved through a tandem hydroamination-SNAr sequence. This method is catalyst-free and uses mild reagents, expanding the scope of pyridazine/pyrazine chemistry and facilitating the creation of drug-like molecules with favorable bioactivity and pharmacokinetic properties (Turkett et al., 2020).

Photoluminescence and Material Science

  • Dysprosium-Organic Complexes: A study on the synthesis and characterization of a 2-D dysprosium–organic complex constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione and oxalic acid revealed the formation of a 3-D supramolecular network. This complex exhibited metal-centered luminescence with yellowish-blue emission, suggesting potential applications in material science and photoluminescence studies (Zhou et al., 2015).

Miscellaneous Research

  • Conformational Control in Chemistry: The reaction of ligands based on 3,6-di(2-pyridyl)pyridazine with zinc(II) showed that conformational control can influence the self-assembly of triple helicates and [2 × 2]-grids. Such findings are significant in the context of molecular self-assembly and the design of complex molecular structures (Bodman & Fitchett, 2014)

Safety and Hazards

The safety information available indicates that 6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde has an exclamation mark pictogram, with a signal word of "Warning" . Specific hazard statements and precautionary statements are not provided in the available resources.

Properties

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-4-5-3-6-7(9-8-5)12-2-1-11-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZNYHXZJYLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (11.58 g) in 1,4-dioxane/water (600 ml/180 ml), cooled in ice, was treated with an aqueous solution of osmium tetroxide (4% w/v, 25 ml) and sodium periodate (43 g). This mixture was allowed to warm to room temperature and after 7 hours under stirring the mixture was evaporated to dryness and azeotroped with 1,4-dioxane. Silica gel, 1,4-dioxane and chloroform were added and the mixture was evaporated to dryness overnight, then added to a silica column (400 g) and chromatographed, eluting with chloroform then 0-100% ethyl acetate in hexane, to afford a white solid (7.55 g, 64%).
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
catalyst
Reaction Step Two
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 2
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 3
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 4
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 5
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde

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